molecular formula C21H18N4O B3748032 N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea

N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea

Cat. No. B3748032
M. Wt: 342.4 g/mol
InChI Key: JATUSXAPIXIQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea, also known as CPYPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPYPU belongs to the class of urea-based compounds and is known for its ability to inhibit certain enzymes and receptors in the body. In

Scientific Research Applications

N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been used as a tool to study the activity of certain enzymes and receptors in the body. In pharmacology, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been used to investigate the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea is known to inhibit the activity of certain enzymes and receptors in the body. Specifically, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs). These enzymes are involved in various cellular processes such as cell growth, differentiation, and signaling. By inhibiting these enzymes, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea can disrupt these cellular processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been shown to have various biochemical and physiological effects in the body. For example, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PTPs and PTKs. N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors in the body. This allows researchers to study the specific role of these enzymes and receptors in various cellular processes. However, one limitation of using N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea is its potential toxicity and side effects. N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been shown to have cytotoxic effects on some cell types, and its long-term safety and efficacy have not been fully established.

Future Directions

There are several future directions for research on N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea. One area of interest is the development of N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea's potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea and its potential side effects.

properties

IUPAC Name

1-(2-cyanophenyl)-3-[3-(2-pyridin-2-ylethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c22-15-17-7-1-2-10-20(17)25-21(26)24-19-9-5-6-16(14-19)11-12-18-8-3-4-13-23-18/h1-10,13-14H,11-12H2,(H2,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATUSXAPIXIQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)CCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-(2-cyanophenyl)-N'-[3-[2-(2-pyridinyl)ethyl]phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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